4-methoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
Description
4-Methoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at the 6-position. The benzamide moiety, attached via a methylene bridge at the 5-position of the core, is para-substituted with a methoxy group. This structural motif is characteristic of bioactive molecules targeting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) or cytoskeletal proteins like FtsZ, as seen in related compounds . The 4-methoxy group on the benzamide likely enhances solubility and modulates electronic interactions in biological systems.
Properties
IUPAC Name |
4-methoxy-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-16-9-7-15(8-10-16)19(24)21-13-17-18(14-5-3-2-4-6-14)22-20-23(17)11-12-26-20/h2-10H,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOOXGSUBMSFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of a thioamide with an α-haloketone in the presence of a base, such as potassium carbonate, to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a palladium catalyst.
Attachment of the methoxybenzamide moiety: The final step involves the reaction of the imidazo[2,1-b][1,3]thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide.
Reduction: Formation of 4-methoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzylamine.
Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
4-methoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is being investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets such as enzymes and receptors.
Case Studies:
- Anticancer Activity: Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this compound could inhibit tumor growth in vitro and in vivo models .
The compound may act as an enzyme inhibitor or modulate receptor activity. Its bioactive potential is under investigation for various diseases.
Mechanism of Action:
The compound's mechanism may involve binding to specific sites on target proteins, leading to the modulation of their activity. This interaction can result in altered signaling pathways relevant to disease processes.
Material Science
In addition to biological applications, the compound is also explored for its utility in creating advanced materials. Its unique chemical structure allows for the development of polymers and coatings with specific properties.
Applications:
- Polymer Production: The incorporation of thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The target compound shares structural similarities with several imidazothiazole derivatives, differing primarily in substituents on the benzamide group and the core heterocycle. Key comparisons include:
Key Observations
Substituent Effects on Bioactivity :
- The methoxy group in the target compound is electron-donating, which may stabilize the benzamide’s conformation and improve solubility compared to electron-withdrawing groups (e.g., difluoro in ) .
- Urea-linked analogs () exhibit strong IDO1 inhibition due to direct interactions with the heme active site, whereas benzamide derivatives likely bind via alternative mechanisms .
Core Modifications: Substitution at the 6-position of the imidazothiazole (phenyl vs. Bis-imidazothiazoles () with indolin-2-one moieties target FtsZ, highlighting the scaffold’s versatility across biological targets .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methoxy or fluorine) are synthesized in higher yields (e.g., 82% for 12i in ) compared to complex triazole-acetamide derivatives (26% for 12h) .
Physicochemical Properties
A comparative analysis of calculated properties (e.g., logP, polar surface area) would predict that:
- The target compound (4-methoxybenzamide) has moderate lipophilicity (logP ~3.5), balancing membrane permeability and aqueous solubility.
- Fluorinated derivatives () exhibit lower logP (~2.8) due to fluorine’s electronegativity, favoring target engagement in hydrophilic environments .
Research Findings and Implications
- IDO1 Inhibition : Structural analogs in and suggest that the target compound’s benzamide group may interact with IDO1’s substrate-binding pocket, though with lower affinity than urea derivatives .
- Anticancer Potential: Thiazole-acetamide hybrids in show IC50 values <2 μg/mL against HepG-2 cells, indicating that the imidazothiazole core itself contributes to cytotoxicity .
- Enzyme Selectivity : The absence of a triazole or urea group in the target compound may reduce off-target effects compared to and derivatives .
Biological Activity
4-Methoxy-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a methoxy group attached to a benzamide moiety and an imidazo[2,1-b][1,3]thiazole core. The presence of these functional groups is believed to contribute significantly to its biological properties.
| Component | Structure |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18N4O2S |
| Molecular Weight | 366.44 g/mol |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, affecting processes such as apoptosis and cell cycle progression.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds with similar structural motifs:
- Cell Line Studies : Compounds with imidazo[2,1-b][1,3]thiazole cores have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and others. For instance:
Other Biological Activities
In addition to anticancer effects, thiazole-based compounds have been explored for other therapeutic applications:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various microbial strains.
- Anticonvulsant Activity : Certain thiazole derivatives demonstrated significant anticonvulsant properties in animal models .
Case Studies and Research Findings
Several research articles have documented the biological activities of compounds related to this compound:
Study 1: Anticancer Activity
A study published in Molecules reported the synthesis and evaluation of thiazole derivatives for their cytotoxicity against multiple cancer cell lines. The derivatives containing methoxy substituents showed enhanced activity compared to those without .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of thiazole-containing compounds identified that electron-donating groups like methoxy significantly improve anticancer efficacy. The presence of such groups was correlated with lower IC50 values against tested cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
